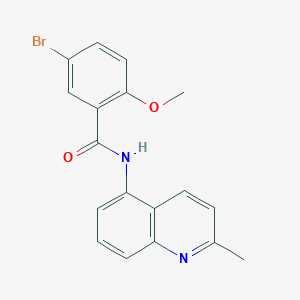![molecular formula C16H17N3O2S B278076 2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as MMCTB and has a molecular weight of 332.43 g/mol. MMCTB is a thioamide derivative of benzamide and is known to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MMCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of cytokine expression. MMCTB has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MMCTB has also been reported to inhibit the activity of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are potent mediators of inflammation. MMCTB has also been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
MMCTB has been reported to possess various biochemical and physiological effects. MMCTB has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMCTB has several advantages and limitations for lab experiments. One of the advantages of MMCTB is its potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Another advantage of MMCTB is its ability to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. One of the limitations of MMCTB is its potential toxicity, which requires careful handling and administration.
Direcciones Futuras
There are several future directions for the study of MMCTB. One of the future directions is the development of new drugs based on the structure of MMCTB for the treatment of various inflammatory diseases. Another future direction is the study of the mechanism of action of MMCTB and its effects on various enzymes and cytokines. The use of MMCTB as a tool for studying the role of these enzymes and cytokines in various physiological and pathological processes is another future direction. The development of new synthetic methods for the preparation of MMCTB and its derivatives is also a future direction. Finally, the study of the potential side effects and toxicity of MMCTB is another future direction that requires further investigation.
Métodos De Síntesis
The synthesis of MMCTB involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the corresponding amide, which is further reacted with ammonium thiocyanate to form MMCTB. The synthesis of MMCTB has been reported in various scientific journals, and the purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
MMCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MMCTB has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
Propiedades
Fórmula molecular |
C16H17N3O2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-4-8-12(14(10)21-3)15(20)19-16(22)18-13-9-5-7-11(2)17-13/h4-9H,1-3H3,(H2,17,18,19,20,22) |
Clave InChI |
CKWGUVUEYTZTEF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
